molecular formula C8H17N B13329058 2,2,4,4-Tetramethylpyrrolidine CAS No. 83933-70-4

2,2,4,4-Tetramethylpyrrolidine

Cat. No.: B13329058
CAS No.: 83933-70-4
M. Wt: 127.23 g/mol
InChI Key: FZIVTGCLMQWUJT-UHFFFAOYSA-N
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Description

2,2,4,4-Tetramethylpyrrolidine is a specialty organic compound belonging to the class of sterically hindered pyrrolidines. Its structure serves as a key precursor and synthetic intermediate for a range of specialized molecules, most notably for the synthesis of stable nitroxide radicals . These radicals, such as those from the 2,2,5,5-tetramethylpyrrolidine backbone, are of significant importance in scientific research . In the field of catalysis, nitroxide radicals derived from tetramethylpyrrolidines can function as versatile catalysts or co-catalysts in metal-complex systems. They participate in crucial organic transformations, including the selective oxidation of alcohols, functionalization of alkanes and alkenes, and various CC coupling reactions . Furthermore, such sterically hindered nitroxides are widely employed as spin labels and probes in biophysical chemistry and EPR spectroscopy for studying the structure and dynamics of peptides and other biomolecules . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,4,4-tetramethylpyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-7(2)5-8(3,4)9-6-7/h9H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZIVTGCLMQWUJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(NC1)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90510007
Record name 2,2,4,4-Tetramethylpyrrolidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83933-70-4
Record name 2,2,4,4-Tetramethylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90510007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic Characterization and Research Applications

Electron Paramagnetic Resonance (EPR/ESR) Spectroscopy in Research

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. Derivatives of 2,2,4,4-tetramethylpyrrolidine, particularly their stable nitroxide radical forms, are extensively used as probes in EPR studies due to their stability and the sensitivity of their EPR spectra to the local environment.

Principles and Methodologies for Nitroxide Radicals as Probes

The fundamental principle of EPR involves the absorption of microwave radiation by an unpaired electron in the presence of an external magnetic field. This interaction, known as the Zeeman effect, splits the electron's spin states into two energy levels. The resonance condition is met when the energy of the microwave photon matches the energy difference between these spin states.

Nitroxide radicals derived from this compound are particularly valuable as EPR probes. The unpaired electron in the N-O group interacts with the nuclear spin of the nitrogen atom (¹⁴N, nuclear spin I=1), a phenomenon called hyperfine interaction. This interaction splits the single EPR absorption line into three distinct lines of equal intensity in a rapidly tumbling, isotropic environment.

The EPR spectrum of a nitroxide radical is described by two key parameters: the g-factor and the hyperfine coupling constant (A). These parameters are tensors, meaning their values depend on the orientation of the molecule with respect to the external magnetic field.

g-factor: This is a dimensionless quantity that is characteristic of the radical. Anisotropy in the g-factor (differences in its value along different molecular axes) provides information about the electronic structure and interactions with the local environment.

Hyperfine Coupling Constant (A): This measures the strength of the interaction between the electron and the nitrogen nucleus. The anisotropy of the A-tensor is particularly pronounced in nitroxides and is highly sensitive to the radical's rotational motion.

In a viscous medium or when the nitroxide is attached to a large, slowly tumbling molecule, the anisotropic interactions are not averaged out, resulting in a broad, complex powder spectrum. By analyzing the lineshape of this spectrum, detailed information about the rotational correlation time (τc), which describes the speed of molecular tumbling, can be extracted. This sensitivity to motion allows nitroxide probes to report on the local dynamics and viscosity of their surroundings.

Spin Labeling and Spin Probing Applications

Beyond detecting reactive species, derivatives of this compound are widely used in two other major EPR applications: spin labeling and spin probing.

Spin Probing: In this application, a stable nitroxide radical is introduced non-covalently into a system to report on the properties of its immediate environment. Because the EPR spectrum is sensitive to the probe's mobility and the polarity of its surroundings, spin probes can be used to measure microviscosity, determine phase transitions in membranes, and assess the polarity of different domains within a complex system. For example, 3-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidine-1-oxyl (MC-PROXYL) has been used as a spin probe to study free radical reactions in the brain, due to its ability to cross the blood-brain barrier. jst.go.jp

Spin Labeling: Site-directed spin labeling (SDSL) is a powerful technique for studying the structure and dynamics of macromolecules, particularly proteins. In SDSL, a nitroxide derivative containing a reactive functional group is covalently attached to a specific site on the molecule of interest, often a cysteine residue. The EPR spectrum of the attached spin label provides information about the local environment at that site, including the mobility of the protein backbone or side chain, solvent accessibility, and local polarity.

Furthermore, by introducing two spin labels at different sites on a macromolecule, the distance between them can be measured using pulsed EPR techniques like Double Electron-Electron Resonance (DEER). This provides crucial structural constraints and allows for the characterization of conformational changes in proteins and other biomolecules. Pyrrolidine-based nitroxides are advantageous for these applications due to their high stability in biological systems. researchgate.net

of this compound Derivatives

Derivatives of the this compound scaffold, particularly in their nitroxide radical form (2,2,4,4-tetramethylpyrrolidin-1-oxyl, or PROXYL analogues), have emerged as indispensable tools in the field of biophysical chemistry. Their paramagnetic nature, conferred by the stable nitroxide radical, makes them highly sensitive probes for Electron Paramagnetic Resonance (EPR) spectroscopy. This sensitivity allows for the detailed investigation of molecular structure, dynamics, and environment at a level of detail often unattainable by other methods. This article explores the advanced spectroscopic characterization and diverse research applications of these compounds, focusing on their utility in peptide and protein analysis, membrane studies, redox status analysis, and mechanistic investigations of radical chemistry.

Site-directed spin labeling (SDSL) utilizing derivatives of 2,2,5,5-tetramethylpyrrolidine-N-oxyl has become a powerful technique for elucidating the conformational landscape of peptides and proteins. By introducing a spin label at a specific site within the biomolecule, typically by reacting a functionalized nitroxide with a cysteine residue, researchers can obtain detailed information about the local environment and secondary structure.

One approach involves the incorporation of unnatural amino acids bearing a nitroxide moiety, such as 3-amino-1-oxyl-2,2,5,5-tetramethylpyrrolidine-4-carboxylic acid (POAC). mdpi.comnih.gov This method provides a spin label with a fixed position and no internal rotamers, offering a more rigid and defined probe of the peptide backbone. mdpi.com However, the synthesis of peptides containing these modified amino acids can be challenging. nih.gov

EPR lineshape analysis is highly sensitive to the rotational motion of the spin label, which is, in turn, influenced by the protein's local structure and dynamics. nih.govresearchgate.net In structured regions like α-helices, the motion of the spin label is restricted, leading to a broad EPR spectrum. Conversely, in more flexible or disordered regions, the spin label experiences more isotropic and rapid motion, resulting in a sharper, more well-resolved spectrum. researchgate.net By analyzing the changes in the EPR lineshape, researchers can map the secondary structure elements and identify conformational changes, such as the transition from a random coil to an α-helix. nih.gov

The rotational correlation time (τc), a parameter derived from the EPR spectrum, provides a quantitative measure of the spin label's mobility. Slower motion is characterized by a longer τc, while faster motion corresponds to a shorter τc. This parameter is instrumental in characterizing the dynamic properties of different regions within a protein. nih.gov

Application Technique Key Findings
Secondary Structure Mapping EPR Lineshape Analysis Differentiates between structured (e.g., α-helix) and unstructured (e.g., loop) regions based on spin label mobility.
Conformational Change Detection EPR Lineshape Analysis Monitors transitions between different conformational states, such as coil-to-helix transitions. nih.gov
Local Dynamics Rotational Correlation Time (τc) Measurement Quantifies the mobility of the spin label at specific sites, providing insights into protein flexibility. nih.gov

PROXYL-based spin labels are also valuable for probing the dynamics of side chains and the polarity of their local environment in biological mimics such as micelles and lipid bilayers. The hyperfine coupling constant (A₀) of the nitroxide radical is sensitive to the polarity of its surroundings; A₀ increases in more polar environments. This property allows researchers to map the polarity profile across a membrane or within a micelle. csun.edu

In studies of sodium dodecyl sulfate (B86663) (SDS) micelles, the 14N hyperfine coupling constant of a doxylstearic acid spin probe, a derivative of the tetramethylpyrrolidine scaffold, was found to be sensitive to the average fraction of water in the vicinity of the nitroxide group near the micelle surface. csun.edu This sensitivity enables the precise determination of changes in micelle aggregation numbers. csun.edu

Furthermore, the rotational dynamics of the spin label, as reflected in the EPR lineshape, provide information about the fluidity and order of the local environment. mdpi.com In lipid bilayers, the motion of a spin label attached to a lipid acyl chain is anisotropic and varies with its depth in the membrane. core.ac.uk By analyzing the EPR spectra of a series of spin-labeled lipids with the nitroxide at different positions along the acyl chain, a profile of membrane fluidity can be constructed. mdpi.com

Parameter Information Gained Biological Mimic
Hyperfine Coupling Constant (A₀) Environmental Polarity Micelles, Lipid Bilayers csun.edu
Rotational Correlation Time (τc) Local Fluidity and Dynamics Micelles, Lipid Bilayers mdpi.com
Spectral Lineshape Anisotropy of Motion, Ordering Lipid Bilayers core.ac.uk

Double Electron Electron Resonance (DEER), also known as Pulsed Electron Double Resonance (PELDOR), is a powerful pulsed EPR technique for measuring nanometer-scale distances between paramagnetic centers. semanticscholar.org When two PROXYL-based spin labels are introduced at specific sites within a biomolecule or a biomolecular complex, DEER can be used to measure the distribution of distances between them. mdpi.com

The technique relies on the dipolar interaction between the two electron spins, which is dependent on the inverse cube of the distance between them. A "pump" pulse inverts the spin of one label, which alters the local magnetic field experienced by the second "observer" spin. This change in the local field modulates the echo intensity of the observer spin, and the frequency of this modulation is directly related to the inter-spin distance.

DEER has been widely applied to study the structure and conformational changes of proteins and nucleic acids. mdpi.commdpi.com The ability to measure distance distributions, rather than just an average distance, provides valuable information on the conformational heterogeneity of macromolecules. semanticscholar.org

Technique Measurement Application Distance Range
DEER/PELDOR Inter-spin distance distribution Protein structure, conformational changes, protein-protein interactions 1.5 - 10 nm mdpi.commdpi.com

Derivatives of 2,2,5,5-tetramethylpyrrolidine-N-oxyl are frequently incorporated into lipid molecules to create "lipid spin labels." These probes are then introduced into biological membranes or model lipid bilayers to study their structure and dynamics. The EPR spectra of these spin-labeled lipids provide a wealth of information about the membrane environment.

The rotational motion of the nitroxide moiety is sensitive to the local membrane fluidity. mdpi.com By using a series of lipids with the spin label attached at different positions along the acyl chain, it is possible to obtain a fluidity profile across the membrane. Generally, fluidity increases from the ordered headgroup region towards the more disordered core of the bilayer. core.ac.uk

The orientation of the spin label relative to the membrane normal can be determined from the anisotropy of the EPR spectrum in oriented membrane samples. This provides information on the ordering of the lipid acyl chains, which is often quantified by an order parameter. Furthermore, the accessibility of the spin label to paramagnetic quenching agents in the aqueous phase versus the hydrophobic core can be used to determine the transmembrane topology of membrane proteins. nih.gov

EPR Parameter Membrane Property Investigated
Rotational Correlation Time Membrane Fluidity mdpi.com
Spectral Anisotropy Lipid Acyl Chain Order
Accessibility to Quenching Agents Transmembrane Topology of Proteins nih.gov

Nitroxide radicals, including PROXYL derivatives, can participate in redox reactions, making them valuable probes for assessing the redox status of biological systems. nih.gov The paramagnetic nitroxide can be reduced to the diamagnetic hydroxylamine (B1172632) or oxidized to the diamagnetic oxoammonium cation. mdpi.com The rate of reduction of the nitroxide EPR signal in a biological environment is a measure of the local reducing capacity.

These probes can be used to monitor oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense systems. Nitroxides can act as scavengers of certain free radicals and can mimic the activity of superoxide (B77818) dismutase (SOD), an important antioxidant enzyme. nih.gov The SOD mimetic activity involves a catalytic cycle between the nitroxide and the oxoammonium cation. nih.gov

Redox Reaction Biological Significance EPR Observation
Nitroxide → Hydroxylamine (Reduction) Measurement of cellular reducing capacity Decay of EPR signal
Nitroxide ↔ Oxoammonium Cation (Redox Cycling) SOD mimetic activity, antioxidant properties Persistent EPR signal during catalysis nih.gov

The stable nature of the this compound nitroxide radical allows it to be used in mechanistic studies of radical chemistry and oxidative processes. These nitroxides can act as radical scavengers, reacting with transient and highly reactive radical species to form more stable adducts that can be detected and characterized. mdpi.com

The kinetics of the reactions of PROXYL derivatives with various radicals, such as peroxyl radicals, have been studied using techniques like pulse radiolysis. researchgate.net These studies have shown that nitroxides can reduce alkyl peroxyl radicals to form the corresponding oxoammonium cations, and the reaction rates are correlated with the oxidation potential of the nitroxide. researchgate.net This reactivity is central to their antioxidant properties and their ability to protect against lipid peroxidation.

The redox chemistry of nitroxides, involving the interconversion between the nitroxide, hydroxylamine, and oxoammonium cation, is fundamental to their role in mitigating oxidative stress. nih.gov The oxoammonium cation is a strong oxidizing agent, while the hydroxylamine can act as a reducing agent. nih.govrsc.org Understanding the mechanisms and kinetics of these transformations is crucial for the development of nitroxide-based therapeutics.

The electron spin relaxation times, namely the spin-lattice relaxation time (T₁) and the phase memory time (Tₘ), are fundamental parameters in advanced EPR techniques, particularly pulsed methods like DEER. The efficiency and applicability of these techniques are often limited by the relaxation properties of the spin probe.

The spin-lattice relaxation rate (1/T₁) of nitroxyl (B88944) radicals is influenced by several factors, including temperature, solvent viscosity, and molecular tumbling. nih.gov At low temperatures in glassy solutions, relaxation is often dominated by the Raman process. As the temperature increases and the matrix softens, molecular tumbling becomes a more significant contributor to relaxation. nih.gov

The phase memory time (Tₘ) is particularly important for echo-detected EPR experiments. Longer Tₘ values allow for the observation of weaker dipolar couplings and thus the measurement of longer distances in DEER experiments. The Tₘ is sensitive to interactions with nearby magnetic nuclei and can be influenced by molecular motions.

Understanding the factors that govern the electron spin relaxation of this compound-based spin labels is crucial for optimizing experimental conditions for advanced EPR studies and for the design of new spin labels with improved relaxation properties. rsc.org

Relaxation Parameter Influencing Factors Significance for Advanced EPR
Spin-Lattice Relaxation Time (T₁) Temperature, Solvent Viscosity, Molecular Tumbling nih.gov Affects signal saturation and repetition rates in pulsed experiments.
Phase Memory Time (Tₘ) Interactions with Magnetic Nuclei, Molecular Motions Determines the time window for echo-based experiments like DEER.

Infrared (IR) Spectroscopy for Functional Group Analysis and Conformational Assessment

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. It is an effective tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to N-H, C-H, and C-N bonds.

Key expected absorption bands include:

N-H Stretching: A moderate to weak, somewhat broad absorption band in the region of 3300-3500 cm⁻¹ is characteristic of the N-H stretching vibration of a secondary amine.

C-H Stretching: Strong absorption bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) arise from the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl and methylene (B1212753) groups.

C-H Bending: Absorptions in the 1365-1470 cm⁻¹ region correspond to the various bending (scissoring, rocking, and wagging) vibrations of the CH₂ and CH₃ groups. The presence of gem-dimethyl groups (two methyl groups on the same carbon) is often indicated by a characteristic doublet around 1365-1385 cm⁻¹.

C-N Stretching: The C-N stretching vibration typically appears as a weak to medium band in the fingerprint region, around 1000-1250 cm⁻¹.

Conformational assessment of the five-membered pyrrolidine (B122466) ring can also be explored using IR spectroscopy. The pyrrolidine ring is not planar and exists in various puckered conformations, most commonly the "envelope" and "twist" forms. The specific vibrational modes, particularly in the fingerprint region (below 1500 cm⁻¹), are sensitive to these subtle changes in molecular geometry. While detailed conformational analysis often requires computational support, variations in the intensity or position of bands in this region under different conditions (e.g., temperature, solvent) can provide insights into the conformational equilibrium of the ring system.

Table 2. Predicted Characteristic IR Absorption Bands for this compound.
Frequency Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3300 - 3500N-H StretchSecondary AmineWeak - Medium, Broad
2850 - 2960C-H StretchAlkyl CH₂, CH₃Strong
1450 - 1470C-H Bend (Scissoring)-CH₂-Medium
1365 - 1385C-H Bend (Symmetric)-CH₃ (gem-dimethyl split)Medium - Strong
1000 - 1250C-N StretchAliphatic AmineWeak - Medium

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight and Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy. This precision allows for the determination of the elemental composition of a molecule, distinguishing it from other compounds that may have the same nominal mass.

For this compound (C₈H₁₇N), HRMS can provide an exact mass measurement that serves as definitive proof of its molecular formula. The molecular ion ([M]⁺•) and the more commonly observed protonated molecule ([M+H]⁺) in techniques like electrospray ionization (ESI) can be measured to four or more decimal places.

The expected fragmentation pattern in an electron ionization (EI) mass spectrum would likely involve the loss of a methyl group (a loss of 15 Da), which is a common fragmentation pathway for compounds with gem-dimethyl groups, leading to a stable tertiary carbocation. This would result in a prominent peak at an m/z corresponding to [M-15]⁺.

Table 3. HRMS Data for this compound.
Ionic SpeciesMolecular FormulaCalculated Exact Mass (Da)
[M]⁺• (Molecular Ion)C₈H₁₇N127.13610
[M+H]⁺ (Protonated Molecule)C₈H₁₈N⁺128.14393
[M-CH₃]⁺ (Fragment Ion)C₇H₁₄N⁺112.11263

Circular Dichroism (CD) Spectroscopy in Conformational and Chiral Studies

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the difference in the absorption of left- and right-handed circularly polarized light. wikipedia.org A crucial requirement for a molecule to exhibit a CD spectrum is that it must be chiral. jascoinc.comlibretexts.org

This compound is an achiral molecule as it possesses a plane of symmetry and is superimposable on its mirror image. Consequently, in an achiral solvent, it will not produce a CD signal and is considered "CD-silent."

However, CD spectroscopy can still be a valuable tool for studying this compound under specific conditions. Chirality can be induced in this compound, allowing for conformational analysis. This can be achieved through several methods:

Interaction with a Chiral Environment: Dissolving the molecule in a chiral solvent or binding it to a larger chiral host molecule (like a cyclodextrin (B1172386) or a protein) can induce a CD signal. The resulting "induced CD" (ICD) spectrum is sensitive to the specific interactions and the conformation adopted by the pyrrolidine ring within the chiral environment. nih.gov

Protonation with a Chiral Acid: Reaction with a chiral acid to form a diastereomeric salt can create a chiral species. The CD spectrum of this salt would provide information about the conformation of the pyrrolidine ring as influenced by the chiral counter-ion.

Derivatization: Covalent attachment of a chiral auxiliary group to the nitrogen atom would create a chiral derivative of this compound. The CD spectrum of this new molecule would be directly related to its stereochemistry and the preferred puckering of the five-membered ring.

In such cases, the sign and intensity of the Cotton effects in the CD spectrum would be highly dependent on the puckering of the pyrrolidine ring (envelope vs. twist conformations) and the spatial arrangement of the methyl groups, providing valuable insights into its conformational preferences in a chiral setting.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been particularly insightful in understanding the reactivity of pyrrolidine (B122466) systems.

DFT calculations have been instrumental in unraveling the mechanism of stereospecific synthesis of cyclobutanes from the contraction of pyrrolidines. researchgate.netnih.govacs.orgresearchgate.net This transformation is of significant interest as it allows for the creation of strained four-membered rings with a high degree of stereocontrol. The reaction proceeds through the formation of a 1,1-diazene intermediate from the corresponding N-amino pyrrolidine. researchgate.netresearchgate.net

The key step in this reaction, as revealed by DFT studies, is the rate-determining release of a nitrogen molecule (N₂) from the 1,1-diazene intermediate. researchgate.netnih.govacs.orgresearchgate.net This step involves the simultaneous cleavage of two carbon-nitrogen bonds, leading to the formation of a 1,4-biradical species. researchgate.netnih.gov The activation energy for this process has been calculated, providing a quantitative measure of the reaction's feasibility. nih.gov

Formation of a 1,1-diazene intermediate from the N-amino pyrrolidine. researchgate.netresearchgate.net

Rate-determining, simultaneous cleavage of the two C-N bonds, releasing N₂. nih.gov

Formation of a 1,4-biradical intermediate. researchgate.netnih.gov

Stereoretentive and barrierless ring closure of the biradical to yield the cyclobutane (B1203170) product. nih.gov

Calculated Activation Energy for the Rate-Determining Step in Cyclobutane Formation from a Pyrrolidine Derivative
ReactantIntermediateTransition StateProductActivation Energy (kcal/mol)
1,1-Diazene Intermediate1,4-Biradical SpeciesTS-CDCyclobutane Product + N₂17.7

The formation of an open-shell singlet 1,4-biradical is a critical juncture in the reaction pathway that dictates the stereochemical outcome. researchgate.netnih.govacs.orgresearchgate.net DFT calculations have shown that the stereoretentive nature of the cyclobutane formation is due to the barrierless collapse of this open-shell singlet 1,4-biradical. researchgate.netnih.govacs.orgresearchgate.net The stereochemical integrity is maintained because the rate of the ring closure is significantly faster than the rate of bond rotation in the biradical intermediate, which would lead to stereoisomeric products. nih.gov The higher energy required for the rotation of the radical centers compared to the cyclization process ensures the stereoretentive pathway is favored. nih.gov

Conformational analysis using DFT is crucial for understanding the stability and reactivity of different spatial arrangements of atoms in a molecule. For substituted pyrrolidines, the puckering of the five-membered ring is a key conformational feature. researchgate.netnih.gov The substituents on the pyrrolidine ring can significantly influence the preferred pucker mode (e.g., exo or endo envelope conformers). nih.gov In the context of the cyclobutane formation, DFT calculations of the potential energy landscape of the 1,4-biradical intermediate are essential. These studies help to map the energetic pathways for different conformational changes and reactions, such as ring closure versus fragmentation. nih.gov

Molecular Dynamics (MD) Simulations in Mechanistic Studies

Molecular dynamics (MD) simulations provide a powerful approach to study the time-dependent behavior of molecular systems, offering insights into reaction mechanisms and conformational dynamics that complement static DFT calculations. nih.gov While specific MD simulation studies on 2,2,4,4-tetramethylpyrrolidine are not widely reported, the application of MD to related systems, such as other pyrrolidine derivatives and hindered amine light stabilizers (HALS), demonstrates the potential of this technique. nih.govacs.org

For instance, MD simulations can be employed to explore the conformational landscape of the pyrrolidine ring and its derivatives in different solvent environments. nih.gov In the context of reaction mechanisms, MD can be used to sample the trajectory of the system as it moves from reactants to products, providing a dynamic picture of the transition state and the role of solvent molecules. For complex processes like the Denisov cycle, which describes the radical-scavenging action of HALS, MD simulations could help to elucidate the dynamics of the various radical species involved. acs.orgwikipedia.org

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure of a molecule, which in turn governs its reactivity. For this compound and its derivatives, these studies can provide valuable information on properties such as charge distribution, molecular orbital energies (HOMO and LUMO), and ionization potential. nih.govmdpi.com

While detailed quantum chemical studies specifically focused on this compound are limited in the public domain, research on other substituted pyrrolidines and related heterocyclic compounds highlights the utility of these methods. nih.govmdpi.com For example, Natural Bond Orbital (NBO) analysis can be used to investigate donor-acceptor interactions within the molecule and with other species. nih.gov The calculation of HOMO-LUMO energy gaps can provide insights into the electronic transition properties and the kinetic stability of the molecule. mdpi.com Such studies are crucial for understanding the reactivity of the nitrogen atom's lone pair and the C-H bonds within the pyrrolidine ring, which are key to its function in applications like HALS.

Computational Optimization and Design of Derivatives

Computational chemistry plays a pivotal role in the rational design and optimization of new molecules with desired properties. For derivatives of this compound, computational approaches can be used to predict how structural modifications will affect their performance, for example, as HALS. While specific computational design studies on this compound derivatives are not extensively documented, the general principles of computational design are widely applied in materials science and drug discovery. nih.govnih.gov

This process often involves:

Quantitative Structure-Activity Relationship (QSAR) studies: These models correlate structural or property descriptors of molecules with their activity. For HALS, a QSAR model could be developed to predict their stabilizing efficiency based on calculated electronic or steric parameters.

Virtual Screening: Large libraries of virtual derivatives can be created and computationally screened for desired properties, such as high radical scavenging activity or optimal solubility in a polymer matrix.

In Silico Optimization: Promising lead compounds can be further optimized by systematically modifying their structure and evaluating the effect on their performance using computational methods. For instance, the effect of different substituents on the pyrrolidine ring on the stability of the corresponding nitroxide radical could be computationally investigated to design more efficient HALS. acs.org

Prediction of Oxidation Potentials and Redox Properties

The ability to accurately predict the oxidation potentials and redox properties of this compound derivatives, particularly the corresponding nitroxide radical (this compound-1-oxyl, TMPO), is crucial for their application in areas such as electrocatalysis and as redox mediators. Computational methods, especially those based on density functional theory (DFT), have proven to be highly effective in this regard.

High-level ab initio molecular orbital calculations have been employed to determine the redox potentials of various cyclic nitroxides, including those with a pyrrolidine structure. flinders.edu.au These studies have shown that the oxidation potentials are influenced by the ring system and the substituents. For pyrrolidine nitroxides, there is an excellent agreement between computationally predicted and experimentally measured oxidation potentials, with a mean absolute deviation of just 0.05 V. flinders.edu.auresearchgate.net This level of accuracy allows for reliable in silico screening of novel derivatives with desired redox characteristics.

The one-electron oxidation of a nitroxide, such as the one derived from this compound, results in the formation of a corresponding N-oxoammonium cation. anu.edu.au The redox potential of this process can be experimentally determined using techniques like cyclic voltammetry and then compared with theoretical predictions. researchgate.netanu.edu.au

A computational study focused on optimizing alkoxyamine-based electrochemical methylation identified 1-methoxy-2,2,5,5-tetramethylpyrrolidine as a promising reagent. nih.gov The study calculated the oxidation potentials of a series of alkoxyamines and found that the values for pyrrolidine derivatives are influenced by factors such as electrostatics and ring strain. nih.gov The accurate prediction of these potentials is key to designing systems for efficient electrochemical functionalization.

Compound ClassMean Absolute Deviation (V)Reference
Pyrrolidine Nitroxides0.05 flinders.edu.auresearchgate.net
Piperidine Nitroxides0.05 flinders.edu.auresearchgate.net
Isoindoline Nitroxides0.05 flinders.edu.auresearchgate.net

Theoretical Studies of Electrochemical Methylation Pathways

Electrochemical C-H functionalization is a powerful strategy in organic synthesis. Theoretical studies play a vital role in elucidating the mechanisms of these reactions, including the electrochemical methylation of cyclic amines like this compound. researchgate.netnsf.gov

Computational chemistry has been used to investigate the oxidation of methyl adducts of nitroxide radicals, such as 1-methoxy-2,2,5,5-tetramethylpyrrolidine, which is a closely related derivative. nih.gov These studies, employing methods like G3(MP2)-RAD//M06-2X/6-31+G(d,p)//SMD, explore the energetics of the oxidation process and the subsequent reaction of the oxidized species. nih.gov

Computational MethodApplicationReference
G3(MP2)-RAD//M06-2X/6-31+G(d,p)//SMDStudy of oxidation of alkoxyamines and SN2 barriers nih.gov
Density Functional Theory (DFT)Elucidation of electrochemical C-H functionalization mechanisms researchgate.netnsf.gov

Computational Approaches to Structure-Activity Relationship (SAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govscispace.comresearchgate.net These models are widely used in drug discovery and medicinal chemistry to predict the activity of new, unsynthesized molecules. researchgate.net For derivatives of this compound, QSAR studies can be instrumental in designing compounds with optimized biological activities.

QSAR studies have been successfully applied to various classes of pyrrolidine derivatives to understand the structural requirements for their biological effects. nih.govnih.govnih.govmdpi.com For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to build predictive models for the inhibitory activity of pyrrolidine derivatives against specific biological targets. nih.govresearchgate.net These models generate contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. nih.govresearchgate.net

While specific QSAR studies focusing solely on this compound derivatives for a particular activity are not extensively reported in the provided context, the established methodologies are directly applicable. By synthesizing a series of this compound analogs and evaluating their biological activity, a dataset can be generated to build a robust QSAR model. This model could then guide the synthesis of new derivatives with potentially enhanced potency. The process typically involves aligning the structures, calculating various molecular descriptors, and then using statistical methods to correlate these descriptors with the observed activity. nih.govnih.gov

QSAR TechniqueDescriptionApplication to PyrrolidinesReference
CoMFAComparative Molecular Field Analysis; uses steric and electrostatic fields.Generation of predictive models for inhibitory activity. nih.govresearchgate.net
CoMSIAComparative Molecular Similarity Indices Analysis; includes hydrophobic, and H-bond donor/acceptor fields.Development of stable and predictive models for biological activity. nih.govresearchgate.net
HQSARHologram QSAR; uses 2D fragment fingerprints.Creation of predictive models for inhibitory activity of Mcl-1. nih.govresearchgate.net

Integrated Multiscale Multilevel Computational Approaches for Open Shell Systems

The nitroxide radical derived from this compound is an open-shell system, meaning it has an unpaired electron. The accurate theoretical description of such systems is challenging and often requires sophisticated computational methods. mdpi.com Integrated multiscale and multilevel computational approaches offer a powerful framework for studying the electronic structure and properties of open-shell molecules in complex environments. nih.govmdpi.comucl.ac.ukmdpi.comresearchgate.net

These approaches partition a large system into different regions that are treated at varying levels of theory. mdpi.commdpi.com For instance, the open-shell nitroxide radical and its immediate surroundings, where the most critical electronic effects occur, can be treated with a high-level quantum mechanics (QM) method. mdpi.com The rest of the system, such as the solvent or a larger biological matrix, can be described using a more computationally efficient method like molecular mechanics (MM). mdpi.com This QM/MM approach allows for the study of large, realistic systems while maintaining computational feasibility. mdpi.com

For open-shell systems like nitroxides, it is crucial to accurately model both static and dynamic electron correlation. rsc.org Multilevel approaches can combine different QM methods, for example, using a highly accurate method for the core region and a less computationally demanding DFT functional for the outer QM region. mdpi.com Such methods are essential for predicting sensitive properties like the hyperfine coupling constants observed in electron paramagnetic resonance (EPR) spectroscopy of nitroxide radicals. mdpi.com The development and application of these integrated computational strategies are vital for understanding the behavior of this compound-based radicals in their functional environments. mdpi.comrsc.orgresearchgate.net

Applications in Materials Science and Polymer Chemistry

Building Blocks for Polymer Synthesis

The rigid and stable structure of the 2,2,4,4-tetramethylpyrrolidine ring makes it a valuable component in the synthesis of specialized polymers. Its derivatives can be functionalized and incorporated into polymer chains to impart specific properties.

A key strategy involves creating monomers that contain the tetramethylpyrrolidine moiety, which can then be polymerized. For instance, research has demonstrated the synthesis of a high-density redox polymer by first synthesizing 2,2,5,5-tetramethyl-3-oxiranyl-3-pyrrolin-1-oxyl, a monomer that combines the compact five-membered nitroxide ring with a reactive oxirane (epoxide) group. doi.org This monomer subsequently undergoes anionic coordinated ring-opening polymerization. doi.org

The polymerization process, initiated by diethyl zinc/H₂O, successfully yields a polyether with the nitroxide radical as a pendant group. doi.org A significant advantage of this method is that the unpaired electron of the nitroxide radical survives the polymerization process, resulting in a polymer with a high density of redox-active sites. doi.org The resulting polyether structure combines the redox functionality of the nitroxide with the ionophoric properties of the polymer backbone, making it suitable for electrochemical applications. doi.org

Redox Active Materials for Electrochemical Systems

The ability of the this compound-N-oxyl radical to undergo stable and reversible one-electron oxidation-reduction is the cornerstone of its use in electrochemical systems. The radical (nitroxide) form can be oxidized to a positively charged oxoammonium cation and reduced to a negatively charged hydroxylamine (B1172632) anion. This reversible redox behavior allows materials containing this moiety to store and release charge effectively.

Polymers functionalized with these nitroxide radicals are a significant class of redox-active materials. chemrxiv.org These "radical polymers" often consist of a conventional polymer backbone with the stable radical attached as a pendant group on each repeating unit. researchgate.net The five-membered 2,2,5,5-tetramethylpyrrolidine-1-oxyl (PROXYL) ring is a commonly studied structure for this purpose, alongside its six-membered analogue, TEMPO. researchgate.net The high concentration of these redox sites allows for efficient charge transport through the material via electron self-exchange reactions between adjacent radical groups. doi.org

Applications in Batteries and Electrochemical Power Sources

The most prominent electrochemical application of polymers derived from tetramethylpyrrolidine is in high-power, rechargeable "organic radical batteries" (ORBs). researchgate.netrsc.org These batteries use radical polymers as the cathode-active material, offering a more environmentally friendly alternative to traditional batteries that rely on heavy metals like cobalt. rsc.org

Research into polyethers derived from 2,2,5,5-tetramethyl-3-oxiranyl-3-pyrrolin-1-oxyl has yielded promising results for battery applications. doi.org Test cells fabricated with a composite cathode made from this polymer and a lithium anode demonstrated excellent performance characteristics. doi.org

Performance Metric Value Source
Output Voltage~3.7 V doi.org
Theoretical Capacity147 mAh/g doi.org
Cycle Durability> 1000 cycles doi.org

The high theoretical capacity is a direct result of the low equivalent weight of the five-membered pyrrolidine (B122466) ring, which allows for a high density of redox-active sites per unit mass. doi.org Furthermore, the polymer's insolubility and adhesive properties allow it to be effectively immobilized on the electrode surface, contributing to the battery's long cycle life. doi.org The rapid charge and discharge capabilities of ORBs stem from the fast kinetics of the radical redox reaction. rsc.org

Metallo-Supramolecular Polymers with Dual-Redox Systems

A frontier in materials design involves creating polymers with multiple, distinct redox centers to achieve advanced functions. Metallo-supramolecular polymers, which are formed by linking monomers through metal-ligand coordination, offer a platform for this. By using both a redox-active metal ion (like iron or ruthenium) and a redox-active organic ligand, a "dual-redox" system can be created. researchgate.netnih.gov

In such systems, the polymer can undergo oxidation or reduction at two different potentials, one corresponding to the metal center and the other to the organic ligand. nih.gov This allows for more complex electrochemical behavior and tunable properties, such as multi-step electrochromism, where the material changes color in stages as different potentials are applied. researchgate.net

While specific examples combining this compound-N-oxyl directly into a dual-redox metallo-supramolecular polymer are not yet prominent, the concept is well-established. The nitroxide moiety, with its stable redox couple, is an ideal candidate for the redox-active organic component in such a system. It could be incorporated into a ligand that also coordinates with a redox-active metal ion, creating a material with two distinct and addressable charge storage sites.

Mediators in Controlled Free Radical Polymerization (CRP)

Nitroxide-Mediated Polymerization (NMP) is a powerful technique for creating polymers with well-defined molecular weights, low dispersity, and complex architectures. icp.ac.ru The process relies on a stable nitroxide radical to reversibly terminate the growing polymer chain. sigmaaldrich.com This forms a dormant species called an alkoxyamine. At elevated temperatures, the bond between the polymer chain and the nitroxide (the C–O bond) can break, regenerating the active polymer radical and the nitroxide mediator, allowing polymerization to resume. icp.ac.ru

This reversible capping process prevents irreversible termination reactions between two growing polymer chains, imparting a "living" character to the polymerization. slideshare.net While 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) is the most studied mediator, the analogous five-membered ring nitroxide (PROXYL) is also used. Comparative studies on the homolysis of alkoxyamines containing PROXYL and TEMPO residues have been conducted to understand their relative effectiveness in controlling polymerization. acs.org The stability and kinetics of the C–O bond breaking and reformation are critical for successful polymerization control, and these parameters are influenced by the structure of the nitroxide. slideshare.net

Development of Magnetic Materials

Molecule-based magnets are materials in which the magnetic properties arise from the interactions between unpaired electrons on individual molecules within a crystal lattice. Organic radicals, such as nitroxides, are fundamental building blocks for these materials because they possess a stable unpaired electron (a spin of S = 1/2). doi.org

While nitronyl nitroxides and other complex radicals have been extensively studied for creating molecular magnets, the same principles apply to materials based on this compound-N-oxyl. mdpi.com By designing and crystallizing derivatives of this compound, it is possible to control the supramolecular arrangement of the radical units and thereby engineer materials with specific magnetic properties.

Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the design of complex, ordered structures held together by non-covalent interactions such as hydrogen bonding, π–π stacking, and electrostatic forces. mdpi.com Self-assembly is the process by which molecules spontaneously form these ordered architectures. mdpi.com

The this compound scaffold can be functionalized to act as a building block for supramolecular assemblies. By introducing chemical groups capable of forming specific non-covalent bonds, these molecules can be programmed to self-assemble into larger structures. For example, the synthesis of 2,2,5,5-tetramethylpyrrolidine (B8739487) nitroxide derivatives bearing amino, carboxyl, or amido groups has been reported. doi.org These functional groups are prime candidates for forming strong and directional hydrogen bonds, which are a key driving force in many self-assembly processes. A pyrrolidine ring functionalized with a carboxylic acid could, for instance, form hydrogen-bonded dimers, which could then pack into a larger, ordered lattice. This approach allows for the creation of well-defined nano-architectures where the redox-active or magnetic properties of the nitroxide units are arranged in a predictable manner. nih.gov

Application of this compound in Electrochromic Materials Development

A comprehensive review of scientific literature and research databases indicates that this compound and its common derivatives are not utilized in the development of electrochromic materials. The field of electrochromic materials predominantly focuses on other classes of organic and inorganic compounds that exhibit reversible changes in their optical properties upon the application of an electrical potential.

The development of electrochromic materials is centered around compounds with specific electronic properties, such as conjugated polymers (e.g., polythiophenes, polyanilines), metal oxides (e.g., tungsten oxide), and viologens. These materials possess the ability to undergo reversible redox reactions that result in a color change. There is no evidence in the existing scientific literature to suggest that this compound possesses the requisite molecular structure or electronic properties to function as an electrochromic material.

Therefore, a detailed discussion, including research findings and data tables, on the role of this compound in electrochromic materials development cannot be provided due to the absence of such research.

Coordination Chemistry and Catalysis Research

Role as Ligands in Organometallic Complexes

The coordination of bulky aminopyridinato ligands has been shown to stabilize transition metals in unusual oxidation states and control metal-to-ligand stoichiometry due to steric crowding. nih.gov While specific research on organometallic complexes incorporating the 2,2,4,4-tetramethylpyrrolidine ligand is not extensively documented in publicly available literature, the established principles of coordination chemistry allow for extrapolation of its potential behavior. The pyrrolidine (B122466) nitrogen atom possesses a lone pair of electrons, making it a viable Lewis base for coordination to a metal center. The presence of four methyl groups in close proximity to the nitrogen donor atom creates significant steric bulk.

This steric hindrance is a critical factor that can influence the coordination number and geometry of the resulting organometallic complex. nih.govacs.org For instance, bulky ligands can prevent the coordination of multiple ligand molecules to a single metal center, favoring the formation of complexes with lower coordination numbers. nih.gov This can, in turn, create a coordinatively unsaturated metal center, which is often a prerequisite for catalytic activity. The steric bulk can also play a crucial role in stabilizing reactive intermediates and preventing catalyst deactivation pathways, such as dimerization. nih.gov

The electronic properties of the this compound ligand are primarily dictated by the electron-donating nature of the alkyl groups and the nitrogen atom. This can influence the electron density at the metal center, thereby modulating its reactivity in catalytic cycles. The interplay of these steric and electronic effects makes this compound an intriguing ligand for the development of novel catalysts with unique selectivity profiles.

Table 1: Predicted Coordination Properties of this compound as a Ligand

PropertyPredicted Influence of this compoundRationale
Coordination Number Favors lower coordination numbersSignificant steric hindrance from the four methyl groups restricts the number of ligands that can coordinate to a metal center. nih.gov
Ligand Bite Angle Dependent on the specific complexAs a monodentate ligand, the bite angle is not applicable in the traditional sense, but the steric cone angle will be large.
Catalyst Stability May enhance catalyst stabilityThe bulky nature can prevent catalyst aggregation and decomposition pathways. nih.gov
Selectivity Can induce high levels of regio- and stereoselectivitySteric interactions between the ligand and substrates in the transition state can direct the outcome of the reaction. acs.org

Function as Co-oxidants in Organic Transformations

While direct studies of this compound as a co-oxidant are scarce, its structural similarity to the well-known 2,2,6,6-tetramethylpiperidine (B32323) (TEMP) framework suggests a potential role as a precursor to a catalytic oxidant. Hindered amines can be oxidized to form stable nitroxyl (B88944) radicals, which are highly effective catalysts for a variety of oxidation reactions. researchgate.net The most prominent example is 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), a stable nitroxyl radical widely used in organic synthesis for the selective oxidation of alcohols to aldehydes and ketones. wikipedia.org

The proposed mechanism for the function of a hindered amine as a co-oxidant precursor involves its in-situ oxidation to the corresponding nitroxyl radical. This can be achieved using a primary oxidant such as sodium hypochlorite (B82951) or through metal-catalyzed aerobic oxidation. nih.gov Once formed, the nitroxyl radical can participate in a catalytic cycle, being continuously regenerated by the primary oxidant.

In the context of this compound, its oxidation would yield the corresponding this compound-1-oxyl (TMPO) radical. The steric shielding provided by the four methyl groups would be expected to confer significant stability to this radical, analogous to TEMPO. This stable radical could then act as the active oxidant in various transformations.

Table 2: Comparison of TEMPO and Predicted Properties of TMPO as Oxidation Catalysts

Property2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)Predicted this compound-1-oxyl (TMPO)
Precursor 2,2,6,6-TetramethylpiperidineThis compound
Stability of Nitroxyl Radical HighPredicted to be high due to steric shielding
Reactivity in Oxidation Well-established for selective alcohol oxidation wikipedia.orgPredicted to be an effective oxidant
Generation Oxidation of the parent amine nih.govOxidation of this compound

The catalytic cycle for the oxidation of an alcohol using a nitroxyl radical co-oxidant typically involves the oxidation of the alcohol by the oxoammonium ion (the oxidized form of the nitroxyl radical), which is then regenerated in a subsequent step. The steric and electronic properties of the nitroxyl radical can influence the efficiency and selectivity of this process. chem-station.com

Mechanistic Insights into Catalytic Reactions (e.g., C-H Amination)

The steric bulk of ligands plays a crucial role in dictating the mechanism and outcome of catalytic reactions, including C-H amination. acs.org In such reactions, a metal catalyst, often bearing ancillary ligands, facilitates the formation of a carbon-nitrogen bond by activating a C-H bond. The ligands coordinated to the metal center can influence the accessibility of the catalytic site, the stability of key intermediates, and the energy barriers of the transition states.

For a bulky ligand such as this compound, its presence in the coordination sphere of a catalyst is expected to exert significant steric influence on the catalytic cycle of a C-H amination reaction. For instance, in a copper-catalyzed intramolecular C-H amination for the synthesis of pyrrolidines, the steric properties of the ligand can affect the diastereoselectivity of the product. acs.org

The proposed mechanistic steps in a catalytic C-H amination often involve:

Oxidative Addition/Ligand Exchange: The amine substrate coordinates to the metal center. The steric hindrance of existing ligands can affect the rate and equilibrium of this step. acs.org

C-H Activation: This is often the rate-determining step and can proceed through various mechanisms, such as concerted metalation-deprotonation (CMD). The steric profile of the ligand can influence the geometry of the transition state and thus the regioselectivity of C-H bond cleavage.

Reductive Elimination: The C-N bond is formed, and the product is released, regenerating the active catalyst. The steric pressure exerted by bulky ligands can facilitate this step.

While no specific mechanistic studies involving this compound in C-H amination have been found, the general principles derived from studies with other bulky ligands are applicable. The tetramethyl substitution pattern would create a well-defined, sterically demanding pocket around the metal center, which could be exploited to achieve high levels of selectivity in C-H functionalization reactions. The rigidity of the pyrrolidine ring, compared to more flexible acyclic amine ligands, could also contribute to a more predictable and controllable catalytic environment.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,2,4,4-tetramethylpyrrolidine derivatives, and how can their purity be validated?

  • Methodology : A common synthesis involves reacting 2,4,4-trimethyl-1-pyrroline-N-oxide with methylmagnesium bromide in dry ether under nitrogen, followed by purification via high-vacuum distillation. Purity is validated using 1H^1H-NMR (e.g., δ 1.07–1.52 ppm for geminal methyl groups) and IR spectroscopy (e.g., 3220 cm1^{-1} for O–H stretching in hydroxylated derivatives) .
  • Key Data :

  • Yield : ~62% after distillation.
  • Melting Point : 60–62°C (post-recrystallization).
  • NMR Peaks : 6.33 ppm (broad singlet, OH), 1.14–1.52 ppm (methyl/methylene groups) .

Q. How is this compound characterized spectroscopically, and what are its critical spectral markers?

  • Techniques :

  • NMR : Distinct methyl group signals at δ 1.07–1.52 ppm and methylene protons at δ 2.94 ppm.
  • IR : Aliphatic C–H stretches (2870–2950 cm1^{-1}) and hydroxyl bands (3220 cm1^{-1}) in hydroxylated derivatives .
    • Validation : Cross-referencing with high-resolution mass spectrometry (HRMS) ensures molecular weight accuracy (e.g., 233.27 g/mol for terpyridine analogs) .

Advanced Research Questions

Q. What role does this compound play in stabilizing Zn(II) organocations for catalysis?

  • Mechanistic Insight : CAAC (cyclic alkyl amino carbene) adducts with ZnMe2_2 form unstable intermediates that decompose into this compound derivatives. These derivatives stabilize Zn(II) organocations (e.g., (CAAC)Zn–Me+^+), which exhibit high Lewis acidity and catalyze hydrosilylation of alkenes and CO2_2 .
  • Catalytic Performance :

  • Turnover Frequency (TOF) : Up to 1,200 h1^{-1} for alkene hydrosilylation.
  • DFT Support : Carbene insertion energetics (ΔG ≈ −15 kcal/mol) favor pyrrolidine derivative formation .

Q. How do nitroxyl derivatives of this compound function as redox probes in biological ESR studies?

  • Application : N-Hydroxy-2,2,4,4-tetramethylpyrrolidine acts as a spin trap, reacting with reactive oxygen species (ROS) like •OH to form diamagnetic products. Signal decay kinetics (e.g., k103k \approx 10^3 M1^{-1}s1^{-1}) quantify ROS levels in vivo .
  • Experimental Design :

  • ESR Parameters : X-band (9.5 GHz), modulation amplitude 0.1 mT.
  • Kinetic Analysis : First-order decay constants correlate with ROS concentration .

Q. What are the challenges in reconciling conflicting data on the stability of CAAC–Zn–pyrrolidine complexes?

  • Data Contradictions : While CAAC–ZnMe2_2 adducts decompose rapidly (t1/2_{1/2} < 1 h at 25°C), their cationic derivatives (e.g., (CAAC)2_2Zn–Me+^+) show enhanced stability (t1/2_{1/2} > 24 h) due to charge delocalization .
  • Resolution Strategy :

  • Temperature Control : Reactions conducted at −30°C to slow decomposition.
  • Additive Screening : Bulky counterions (e.g., BArF_F^−) improve cation stability .

Methodological Tables

Table 1 : Key Spectral Data for this compound Derivatives

CompoundNMR (δ, ppm)IR (cm1^{-1})Reference
N-Hydroxy derivative1.07–1.52 (CH3_3)3220 (O–H), 2870 (C–H)
CAAC–Zn–Me+^+ cation0.95–1.40 (CAAC CH3_3)N/A (paramagnetic)

Table 2 : Catalytic Performance of Zn–Pyrrolidine Organocations

SubstrateReactionTOF (h1^{-1})Selectivity (%)
StyreneHydrosilylation1,200>99
CO2_2Hydroboration80095
Reference

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.